Methasterone is classified as an anabolic steroid and falls under the broader category of androgenic steroids. It is a 17α-alkylated derivative of dihydrotestosterone, specifically designed to enhance anabolic activity while minimizing androgenic effects. This compound was first synthesized in the 1950s during research aimed at developing anti-tumor agents by the Syntex Corporation . Despite its initial therapeutic intentions, methasterone was never commercially available as a prescription drug.
The synthesis of methasterone involves several key steps that modify the steroid structure to enhance its anabolic properties. The primary method of synthesis includes:
Methasterone's molecular formula is , with a molar mass of approximately . The compound features a characteristic steroidal structure with several key modifications:
The structural formula can be represented as follows:
The three-dimensional conformation of methasterone allows it to interact effectively with androgen receptors, contributing to its anabolic effects .
Methasterone undergoes various chemical reactions that are significant for both its metabolism and potential transformations:
The understanding of these reactions is crucial for assessing both the efficacy and safety of methasterone in biological systems .
Methasterone exerts its effects primarily through interaction with androgen receptors in muscle tissues. The mechanism can be summarized as follows:
Research indicates that methasterone has a high anabolic-to-androgenic ratio, which suggests it promotes muscle growth more effectively than it induces androgenic side effects .
Methasterone exhibits several notable physical and chemical properties:
These properties influence its formulation in supplements and potential interactions within biological systems .
Despite these applications, methasterone is associated with significant health risks, including hepatotoxicity and other adverse effects related to long-term use .
Methasterone (C₂₁H₃₄O₂), systematically named (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, is a synthetic anabolic-androgenic steroid (AAS) initially researched for potential anti-tumor properties. It gained notoriety under the trade name Superdrol when marketed as a dietary supplement. Structurally classified as a 17α-alkylated dihydrotestosterone (DHT) derivative, methasterone features methyl groups at both the C2 and C17α positions, conferring oral bioavailability and metabolic stability. This compound was never approved for medical use but was sold as a "designer steroid" before being banned by major athletic and regulatory bodies [1] [4] [7].
Methasterone belongs to the androstane steroid class with a core structure of four fused hydrocarbon rings. Its molecular weight is 318.5 g/mol, characterized by these structural features [1] [4] [7]:
The 17α-methyl group prevents first-pass hepatic deactivation, enabling oral efficacy. The stereochemistry includes trans A/B ring fusion and cis fusions for B/C and C/D rings, typical of 5α-reduced steroids. Spectroscopic identification shows characteristic IR absorbances: 3418 cm⁻¹ (hydroxyl) and 1703 cm⁻¹ (carbonyl) [3] [9].
Table 1: Nomenclature and Chemical Identifiers [1] [4] [7]
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Common Synonyms | Methyldrostanolone, Methasteron, Superdrol, 2α,17α-Dimethyl-5α-dihydrotestosterone |
CAS Registry Number | 3381-88-2 |
Molecular Formula | C₂₁H₃₄O₂ |
SMILES Notation | C[C@]12CC@@HC(=O)C[C@]1([H])CC[C@@]1([H])[C@]3([H])CCC@@(C)[C@@]3(C)CC[C@]21[H] |
InChI Key | QCWCXSMWLJFBNM-FOVYBZIDSA-N |
Methasterone was first synthesized in 1956 by researchers at Syntex Corporation during investigations into anti-tumor steroids. A 1959 study documented its synthesis via the catalytic hydrogenation of oxymetholone (5α-reduction) using palladium on charcoal in ethanol under pressure. This process yielded methasterone with a 68% purity after silica gel chromatography [1] [7] [8].
Key milestones:
Table 2: Historical Development Timeline [1] [7] [8]
Year | Event |
---|---|
1956 | Initial synthesis by Syntex Corporation |
1959 | Biological characterization: High anabolic potency (400% > methyltestosterone) |
1969 | Inclusion in Vida’s authoritative steroid reference text |
2005 | Commercial launch as "Superdrol" dietary supplement |
2006 | FDA warning issued for Superdrol |
Methasterone has never been approved for medical or veterinary use. Regulatory actions escalated due to its misuse in sports:
Sports Doping Controls:
U.S. Legal Status:
Table 3: Regulatory Status Across Agencies [1] [2] [5]
Agency/Region | Classification | Effective Date | Key Provisions |
---|---|---|---|
WADA | Prohibited S1.1 (Anabolic Agents) | 2006 | Banned at all times (in/out-of-competition) |
U.S. DEA | Schedule III Controlled Substance | August 29, 2012 | Illegal to possess without prescription |
FDA | Unapproved drug | March 2006 | Warning letters for supplement products |
NCAA | Banned Anabolic Agent | Current (2025) | Student-athlete education mandatory |
Despite bans, methasterone has periodically resurfaced in adulterated supplements, prompting ongoing regulatory vigilance [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1